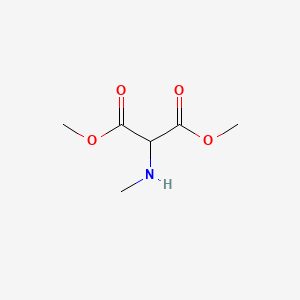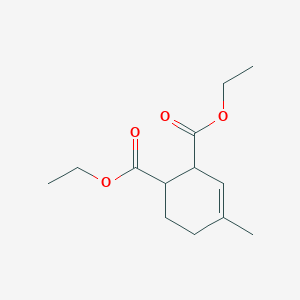
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a diester derivative of cyclohexene, characterized by the presence of two ester groups attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate typically involves the esterification of 4-methylcyclohex-3-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but with optimized parameters for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylcyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-methylcyclohex-3-ene-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in various biochemical pathways. The cyclohexene ring provides a rigid framework that can interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
- Diethyl 3-methylcyclohex-3-ene-1,2-dicarboxylate
Uniqueness
Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to the presence of a methyl group at the 4-position of the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
112289-99-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-16-12(14)10-7-6-9(3)8-11(10)13(15)17-5-2/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
FGEFOCWUGBNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


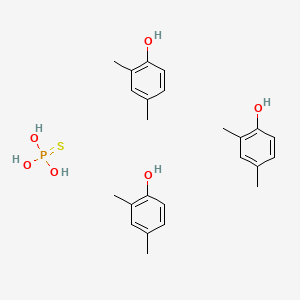
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
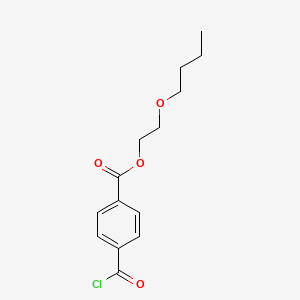
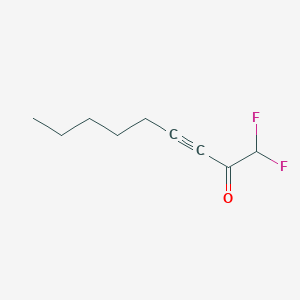

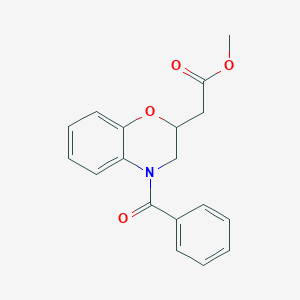
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)
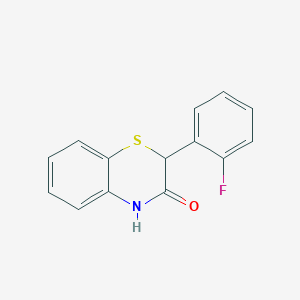
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)


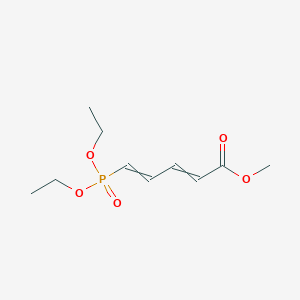
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
